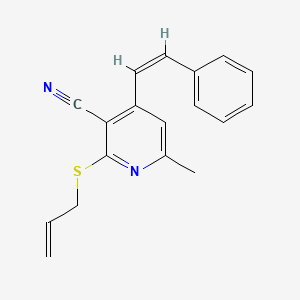

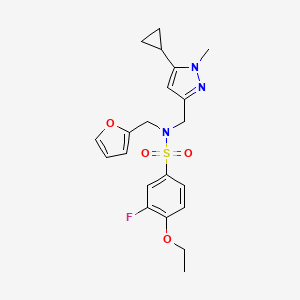

![molecular formula C16H28N2O4 B3016437 叔丁基 (1R*,4R*)-4-[(R)-四氢呋喃-2-羰基氨基]环己基氨基甲酸酯 CAS No. 1286207-05-3](/img/structure/B3016437.png)

叔丁基 (1R*,4R*)-4-[(R)-四氢呋喃-2-羰基氨基]环己基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate is a complex organic molecule that is likely to be used as an intermediate in the synthesis of pharmaceuticals or as a building block in organic chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related tert-butyl carbamate compounds and their derivatives.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This suggests that similar synthetic strategies could be applied to the synthesis of tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate, with appropriate modifications to incorporate the tetrahydrofuran and cyclohexyl moieties.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups, which can impart steric congestion and influence the reactivity and physical properties of the compounds. X-ray crystallography has been used to determine the crystal and molecular structure of related compounds, revealing intramolecular hydrogen bonding and other stabilizing interactions . These techniques could be employed to analyze the molecular structure of tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate, providing insights into its conformation and stereochemistry.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions. For example, N-tert-Butyl-1,2-diaminoethane, a related compound, has been shown to react with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt . This reactivity towards CO2 suggests that tert-butyl carbamate compounds could be used in carbon capture applications or as intermediates in the synthesis of carbamate salts. The reactivity of tert-butyl carbamate derivatives with organometallics to give N-(Boc)hydroxylamines has also been demonstrated , indicating potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. Steric congestion, as seen in compounds like 1,2-di-tert-butyl-3,3,6,6-tetramethylcyclohexene, can lead to strained C=C bonds and affect the compound's stability and reactivity . The presence of tert-butyl groups can also impact the solubility and boiling points of these compounds. Detailed analysis of the physical and chemical properties of tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate would require experimental data such as melting points, solubility in various solvents, and NMR spectroscopic data to fully understand its behavior in different chemical environments.

科学研究应用

对映选择性合成

叔丁基 (1R*,4R*)-4-[(R)-四氢呋喃-2-羰基氨基]环己基氨基甲酸酯的一个重要应用是在对映选择性合成的领域。Campbell 等人 (2009 年) 描述了其在合成苄基 (1S,2R,4R)-4-(叔丁氧基羰基氨基)-2-(羟甲基)环己基氨基甲酸酯中的用途,这是有效的 CCR2 拮抗剂的关键中间体。该合成涉及碘内酰胺化作为关键步骤,证明了该化合物在制药研究中产生高度功能化中间体中的作用 (Campbell 等人,2009 年)。

制备碳环类似物

Ober 等人 (2004 年) 利用叔丁基 N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯作为相关化合物,作为对映选择性合成 2'-脱氧核苷酸的碳环类似物的关键中间体。确定了它的晶体结构以帮助理解它在合成过程中的作用,突出了它在核苷酸类似物合成中的重要性 (Ober 等人,2004 年)。

Xa 因子抑制剂的合成

Wang 等人 (2017 年) 对叔丁基 ((1R, 2S, 5S)-2-氨基-5-(二甲基氨基羰基)环己基)氨基甲酸酯的六个立体异构体进行了有效的立体选择性合成。这项工作强调了该化合物在生成各种立体异构体方面的多功能性,这些立体异构体是 Xa 因子抑制剂合成的关键中间体,在药物化学中至关重要 (Wang 等人,2017 年)。

有机合成和聚合物研究

该化合物的衍生物已在有机合成和聚合物研究的各种背景下得到探索。例如,Sato 等人 (1977 年) 研究了 (R)-叔丁氧基环氧乙烷的低聚,导致特定形成环状四聚体,证明了该化合物在聚合物科学和材料工程中的潜力 (Sato 等人,1977 年)。

生物资源技术

在生物资源技术领域,Liu 等人 (2018 年) 利用羰基还原酶探索了叔丁基 (3R,5S)-6-氯-3,5-二羟基己酸酯(阿托伐他汀和瑞舒伐他汀的关键中间体)的生物合成。这项研究强调了该化合物在药物重要中间体的生物技术合成中的相关性 (Liu 等人,2018 年)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[4-[[(2R)-oxolane-2-carbonyl]amino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t11?,12?,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMGBAYLZIPNHD-WXRRBKDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)[C@H]2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

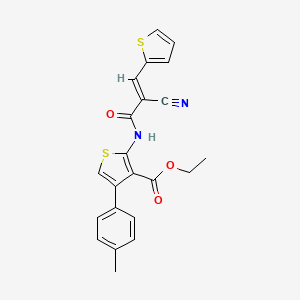

![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)

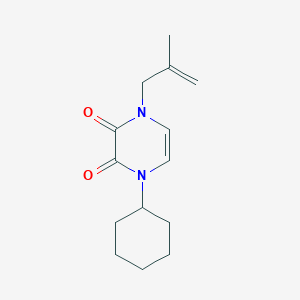

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)

![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)

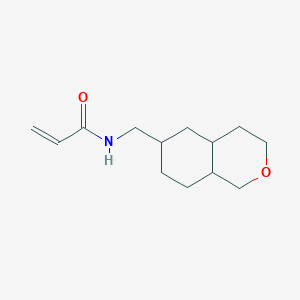

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)